Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride) Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride)
Brand Name: Vulcanchem
CAS No.: 374572-91-5
VCID: VC0218417
InChI:
SMILES:
Molecular Formula: (C6H16N2O2)x.(CH5N3)x.x(HCl)
Molecular Weight: 0

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride)

CAS No.: 374572-91-5

Cat. No.: VC0218417

Molecular Formula: (C6H16N2O2)x.(CH5N3)x.x(HCl)

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride) - 374572-91-5

Specification

CAS No. 374572-91-5
Molecular Formula (C6H16N2O2)x.(CH5N3)x.x(HCl)
Molecular Weight 0

Introduction

Chemical Structure and Properties

Structural Composition

The basic building block of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is the monomer unit 2-(2-ethoxy)ethoxyethyl guanidinium chloride, which has a molecular formula of C7H18ClN3O2 and a molecular weight of 211.69 g/mol . The oligomeric structure is formed through the connection of multiple monomer units, with the guanidinium groups maintaining their cationic character throughout the oligomer chain. The parent compound of the monomer is 2-[2-(2-Ethoxyethoxy)ethyl]guanidine, which forms the guanidinium salt when protonated .

The molecular structure includes several key components: the guanidinium group (–C(=NH)NH2), the ethoxyethoxy linker (–OCH2CH2OCH2CH2–), and the chloride counterion. The guanidinium group is responsible for the compound's cationic nature and potential for hydrogen bonding, while the flexible ethoxyethoxy chain contributes to the compound's solubility characteristics and conformational flexibility.

Physical Properties

Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is expected to exhibit physical properties that reflect both its oligomeric nature and the characteristics of its constituent monomer units. Based on the structure of related guanidinium compounds, this oligomer likely possesses:

  • High water solubility due to its ionic character and the presence of oxygen atoms in the ethoxy chains

  • Hygroscopic behavior, absorbing moisture from the surrounding environment

  • A relatively high boiling point and thermal stability compared to smaller molecular analogs

  • Reduced crystallinity compared to the monomer, with potential for amorphous solid formation depending on the degree of oligomerization

  • Viscosity that increases with the degree of oligomerization and concentration in solution

The molecular weight of the oligomer depends directly on the number of monomer units incorporated, which can significantly influence its physical behavior and application properties.

Chemical Properties

The chemical behavior of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is dominated by:

  • Strong cationic character due to the positively charged guanidinium groups distributed along the oligomer chain

  • Multiple sites for hydrogen bonding through the guanidinium N-H groups, enabling interactions with negatively charged or hydrogen bond-accepting surfaces

  • Potential for ion exchange reactions, particularly with respect to the chloride counterions

  • Stability under neutral to basic pH conditions, with possible hydrolysis under strongly acidic conditions

  • Potential for complexation with anionic species through electrostatic interactions

  • Chemical reactivity patterns that may differ from the monomer due to increased steric constraints and charge density effects

The compound's solubility in various solvents is expected to be influenced by both the ionic nature of the guanidinium groups and the presence of the relatively hydrophobic ethoxy chains, resulting in a balance of hydrophilic and hydrophobic characteristics.

Synthesis Methods

Oligomerization Approaches

The synthesis of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) requires controlled oligomerization of the monomer units through appropriate chemical pathways. Several synthetic approaches may be employed:

  • Step-growth polymerization with controlled chain length through stoichiometric balance of reactants

  • Chain-growth polymerization utilizing appropriate functional groups for chain extension

  • Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to achieve targeted molecular weight distributions

  • Post-functionalization of preformed oligomeric backbones with guanidinium groups

The synthesis typically begins with the preparation of the monomer unit, 2-(2-ethoxy)ethoxyethyl guanidinium chloride, followed by oligomerization under controlled conditions to achieve the desired chain length. Control over the degree of oligomerization is crucial for ensuring consistent properties and performance in applications.

Purification Techniques

Obtaining pure Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) with well-defined characteristics requires appropriate purification methods:

  • Dialysis against pure water or buffer solutions to remove unreacted monomers and low molecular weight impurities

  • Size exclusion chromatography to separate oligomers of different chain lengths

  • Selective precipitation techniques utilizing solvent systems of varying polarity

  • Ion exchange chromatography to ensure uniform counterion distribution

  • Freeze-drying or spray-drying for isolation of the final product in solid form

The purification strategy must be tailored to the specific synthesis method employed and the target applications, with particular attention to the removal of unreacted guanidine derivatives that could affect the performance and safety profile of the final product.

Toxicological Properties

Inhalation Toxicity

While specific toxicological data for Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is limited, information from related guanidinium compounds like polyhexamethylene guanidine hydrochloride (PHMG·HCl) provides valuable insights. Studies on PHMG·HCl have demonstrated significant inhalation toxicity at various exposure levels:

  • At concentrations as low as 1 mg/m³, PHMG·HCl caused inflammatory cell infiltration in the respiratory system

  • Exposure to 5 mg/m³ led to degeneration of respiratory and transitional epithelium in the nasal cavity

  • At 25 mg/m³, severe effects including squamous metaplasia of respiratory epithelium and necrosis were observed

These findings suggest that Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) may also pose inhalation risks, particularly in applications where aerosolization is possible, such as spray disinfectants or humidifier solutions.

Systemic Toxicity

Based on studies with related guanidinium compounds, potential systemic toxicity concerns for Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) include:

  • Hematological alterations, including changes in red blood cell parameters (RBC, HCT, HGB) and white blood cell distributions

  • Liver effects, indicated by elevated liver enzymes (ALT, AST) at higher exposure levels

  • Changes in serum biochemistry, including decreased total protein and albumin levels

  • Significant decreases in body weight and organ weights following repeated exposure

  • Potential effects on reproductive organs, including atrophy observed in animal studies of related compounds

These findings highlight the importance of thorough toxicological evaluation before implementing the compound in consumer products or medical applications.

Comparative Toxicity Profile

The toxicity profile of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) may differ from that of related compounds due to several factors:

  • The oligomeric structure may influence biodistribution and cellular uptake compared to monomeric or polymeric analogs

  • The presence of the ethoxy chains may modify interactions with biological membranes

  • The specific degree of oligomerization could affect the compound's ability to penetrate tissues or cross biological barriers

  • The balance between water solubility and lipophilicity, influenced by the ethoxy chains, may alter bioaccumulation potential

Table 1: Comparative organ weight changes in rats exposed to guanidinium compounds at different concentrations

OrganLow Exposure Effects (1 mg/m³)Medium Exposure Effects (5 mg/m³)High Exposure Effects (25 mg/m³)
LungsSignificant increase in absolute and relative weightGreater increase in absolute and relative weightSevere increase in absolute and relative weight
LiverDecrease in absolute weightDecrease in absolute weight, decrease in relative weightSignificant decrease in absolute weight, decrease in relative weight
SpleenDecrease in absolute weightDecrease in absolute weightSignificant decrease in absolute weight
ThymusNo significant changeAtrophy (females)Atrophy (both sexes)
HeartNo significant changeDecrease in absolute weightDecrease in absolute weight, increase in relative weight

Data extrapolated from studies on related guanidinium compounds .

Research Findings

Structure-Activity Relationships

Research on guanidinium compounds has established important structure-activity relationships that may be applicable to Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride):

  • The antimicrobial efficacy generally increases with chain length up to a certain point, after which activity may plateau or decrease

  • The spacing between guanidinium groups influences the compound's ability to interact with bacterial cell membranes

  • The nature of the counterion (chloride in this case) can affect both the antimicrobial activity and the toxicity profile

  • The presence of the ethoxy groups in the backbone may modify the compound's interactions with biological membranes compared to purely hydrocarbon-based analogs

  • The balance between hydrophilic and hydrophobic elements in the structure influences both biological activity and potential toxicity

These relationships provide a framework for optimizing the structure of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) for specific applications while minimizing potential adverse effects.

Dose-Response Relationships

Studies on related guanidinium compounds have established clear dose-response relationships that may inform the safe use of Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride):

  • The No Observable Adverse Effect Level (NOAEL) for inhalation exposure to PHMG·HCl was determined to be below 1 mg/m³, indicating high respiratory sensitivity

  • The severity of histopathological lesions increases proportionally with concentration, with minimal changes at low doses and severe damage at higher exposures

  • Body weight effects show a dose-dependent pattern, with significant decreases observed at higher exposure levels

  • Hematological and biochemical parameters exhibit dose-dependent alterations, with more pronounced changes at higher concentrations

Table 2: Dose-dependent histopathological findings in respiratory tissues exposed to guanidinium compounds

TissueLow Exposure Findings (1 mg/m³)Medium Exposure Findings (5 mg/m³)High Exposure Findings (25 mg/m³)
Nasal CavityDecrease in mucous cellsDegeneration of respiratory epithelium, Atrophy of olfactory epitheliumSquamous metaplasia, Ulceration, Severe atrophy
LarynxMild squamous metaplasia, Mild inflammationModerate squamous metaplasia, Inflammation, Ulceration (males)Severe squamous metaplasia, Inflammation, Ulceration (both sexes)
TracheaMild degeneration of epitheliumModerate degeneration of epitheliumSevere degeneration, Necrosis of epithelium
LungsInflammatory cell infiltration, Necrosis with inflammationAbove plus squamous metaplasia, Alveolar emphysema, Alveolar fibrosisSevere manifestations of all lesions, Extensive fibrosis

Data derived from histopathological studies of related guanidinium compounds .

Comparative Data

The toxicological impact of guanidinium compounds varies significantly by exposure route, concentration, and duration. The following table presents a comprehensive comparison of systemic effects observed at different exposure levels:

Table 3: Comparative systemic effects of guanidinium compounds at different exposure concentrations

ParameterLow Exposure (1 mg/m³)Medium Exposure (5 mg/m³)High Exposure (25 mg/m³)
Clinical SignsNo significant signsNo significant signsEmaciation, Respiratory distress (rale)
Body WeightSlight decreaseModerate decreaseSevere decrease in both sexes
HematologyMinor increases in RBC, HCT, HGBSignificant increases in RBC parameters, Decreased reticulocytesMajor alterations in all parameters, Neutrophilia, Lymphopenia
Serum BiochemistryMinor changesIncreased liver enzymes, Decreased triglyceridesElevated liver enzymes, Decreased proteins, Increased BUN
Reproductive SystemMild atrophy of female reproductive organsAtrophy of male reproductive organs, Moderate atrophy of female organsSevere atrophy of reproductive organs in both sexes, Testicular immaturity
Immune SystemLymphoid hyperplasia in BALTModerate spleen and thymus atrophySevere spleen and thymus atrophy

Data compiled from comprehensive studies on related guanidinium compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator